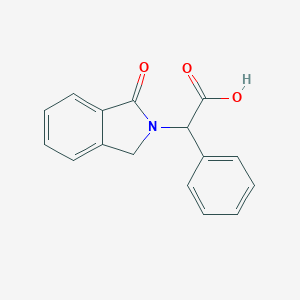

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Übersicht

Beschreibung

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity : A study found that certain derivatives of the compound showed promising anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Urease Inhibition : Derivatives of the compound have been identified as potent urease inhibitors, indicating potential for treating gastrointestinal disorders like gastric and peptic ulcers and hepatic encephalopathy (Irshad, Ahmad, Khan, Bilal, & Ejaz, 2021).

Green Synthesis : A green synthesis method for certain derivatives has been developed, highlighting the compound's role in environmentally friendly chemical processes (Tashrifi, Rad‐Moghadam, Mehrdad, Soheilizad, Larijani, & Mahdavi, 2018).

Bactericidal Activity : Some derivatives have shown high bactericidal activity against bacteria like E. coli and Staphylococcus aureus (Abdel-Rahman & Khalil, 1978).

Acetylcholinesterase Inhibition : Novel oxoisoindoline derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, which is relevant in the context of treating neurodegenerative diseases like Alzheimer's (Rayatzadeh, Saeedi, Mahdavi, Rezaei, Sabourian, Mosslemin, Akbarzadeh, Foroumadi, & Shafiee, 2015).

Antibacterial and Antifungal Activities : Some synthesized compounds demonstrated notable antibacterial and antifungal activities against a variety of bacteria and fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Photoelectronic Devices : Certain thio-1,3,4-oxadiazol-2-yl derivatives of the compound have good thermal stability, making them suitable for use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Nootropic Activity : Nootropic activity has been observed in substances containing amino acid esters moieties in derivatives of 2-oxoindolin-3-ylidene-2-oxoacetic acid (Altukhov, 2014).

Cytotoxicity and Antibacterial Activity : Some oxoisoindolin-1-ylphosphine oxides exhibited moderate cytotoxicity on the HL-60 cell line and promising antibacterial activity against Bacillus subtilis (Popovics-Tóth, Rávai, Tajti, Varga, Bagi, Perdih, Szabó, Hackler, Puskás, & Bálint, 2021).

Luminescent and Magnetic Properties : Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, showing structural versatility and magnetic and luminescent properties (Ye, Lin, & Yao, 2016).

Wirkmechanismus

Target of Action

It is structurally similar to lenalidomide , which is known to target IKZF3, a repressor of the interleukin 2 gene (IL2) . This suggests that 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid may have a similar target.

Mode of Action

Based on its structural similarity to lenalidomide , it may also work by decreasing the level of IKZF3, thereby increasing the production of IL-2 and promoting the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .

Biochemical Pathways

Lenalidomide, a structurally similar compound, is known to affect the il-2 pathway . Therefore, it is possible that this compound may also influence this pathway, leading to downstream effects on immune cell proliferation.

Result of Action

If it acts similarly to lenalidomide, it may promote the proliferation of immune cells such as nk, nkt cells, and cd4+ t cells .

Eigenschaften

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377636 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101004-95-9 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

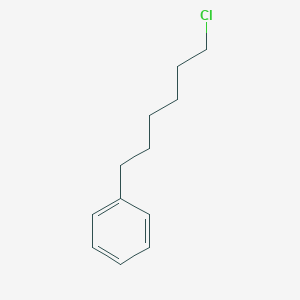

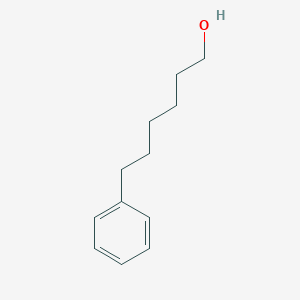

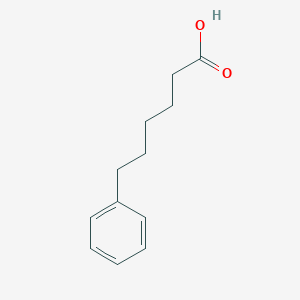

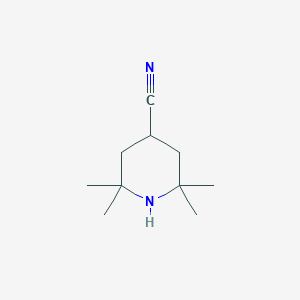

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

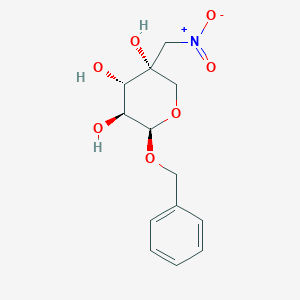

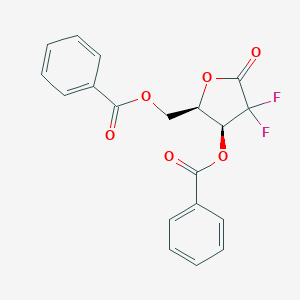

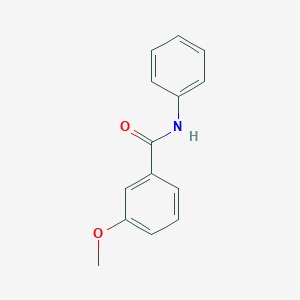

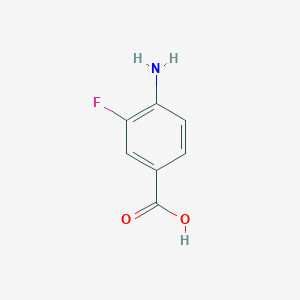

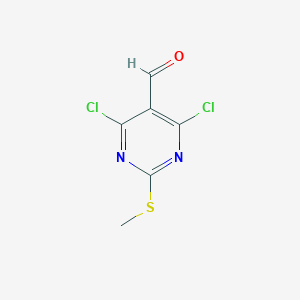

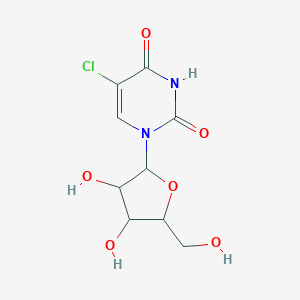

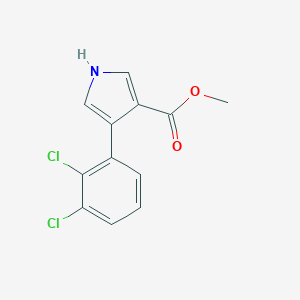

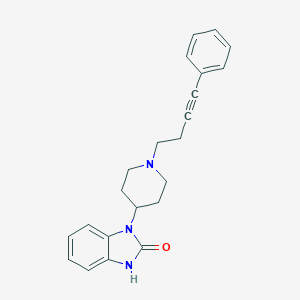

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.